molecular formula C7H7BrFNO B12470343 2-Bromo-6-fluoro-4-methoxyaniline

2-Bromo-6-fluoro-4-methoxyaniline

Katalognummer: B12470343
Molekulargewicht: 220.04 g/mol
InChI-Schlüssel: LOXZZESSGFBPLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methoxyaniline can be achieved through several methods. One common approach involves the bromination and fluorination of 4-methoxyaniline. The process typically includes the following steps:

    Bromination: 4-Methoxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the benzene ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound under controlled conditions to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-fluoro-4-methoxyaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-fluoro-4-methoxyaniline has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.

    Material Science: Used in the development of novel materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-fluoro-4-methoxyaniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-fluoro-6-methoxyaniline: Similar structure but different substitution pattern.

    4-Bromo-2-methoxyaniline: Lacks the fluorine atom.

    2-Fluoro-4-methoxyaniline: Lacks the bromine atom.

Uniqueness

2-Bromo-6-fluoro-4-methoxyaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential applications compared to its analogs. The combination of these substituents can influence the compound’s electronic properties, making it valuable for specific synthetic and industrial applications.

Eigenschaften

Molekularformel

C7H7BrFNO

Molekulargewicht

220.04 g/mol

IUPAC-Name

2-bromo-6-fluoro-4-methoxyaniline

InChI

InChI=1S/C7H7BrFNO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3

InChI-Schlüssel

LOXZZESSGFBPLL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)Br)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.